![molecular formula C10H10O2S B8548496 3-methyl-2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one](/img/structure/B8548496.png)
3-methyl-2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-(prop-2-en-1-yl)thieno[2,3-c]furan-6-(4H)-one is a heterocyclic compound that features a unique fusion of thieno and furan rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(prop-2-en-1-yl)thieno[2,3-c]furan-6-(4H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 3-(morpholin-4-yl)-3-phenylprop-2-enoate with 2-(pyridin-3-ylmethylidene)-2-cyanothioacetamide and propargyl bromide in anhydrous ethanol at 20°C . This reaction proceeds through a series of steps, including the formation of intermediate adducts and intramolecular cyclization, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-(prop-2-en-1-yl)thieno[2,3-c]furan-6-(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the thieno or furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-Methyl-2-(prop-2-en-1-yl)thieno[2,3-c]furan-6-(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-(prop-2-en-1-yl)thieno[2,3-c]furan-6-(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-b]thiophene: A related compound with similar electronic properties but different structural features.
Dithieno[3,2-b2′,3′-d]thiophene: Another heterocyclic compound with extended π-conjugation and higher charge mobility.
Uniqueness
3-Methyl-2-(prop-2-en-1-yl)thieno[2,3-c]furan-6-(4H)-one is unique due to its specific fusion of thieno and furan rings, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable for applications in organic electronics and as a potential lead compound in drug discovery.
Propriétés
Formule moléculaire |
C10H10O2S |
|---|---|
Poids moléculaire |
194.25 g/mol |
Nom IUPAC |
3-methyl-2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one |
InChI |
InChI=1S/C10H10O2S/c1-3-4-8-6(2)7-5-12-10(11)9(7)13-8/h3H,1,4-5H2,2H3 |
Clé InChI |
AZFKMCJHSCNIAJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=C1COC2=O)CC=C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
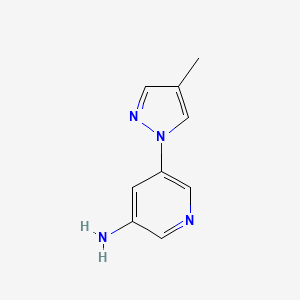
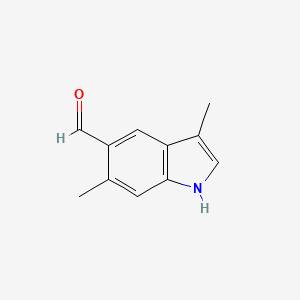
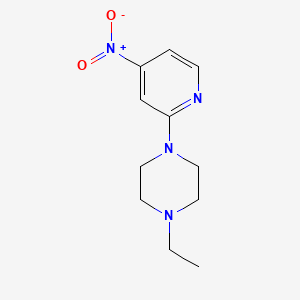
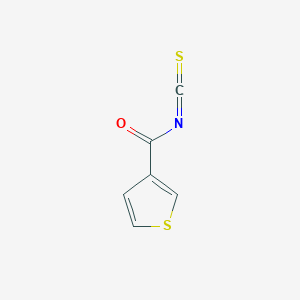

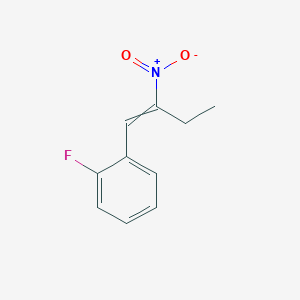
![2-(7-Hydroxymethyl-benzo[b]thiophen-3-yl)-ethanol](/img/structure/B8548464.png)

![5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B8548483.png)
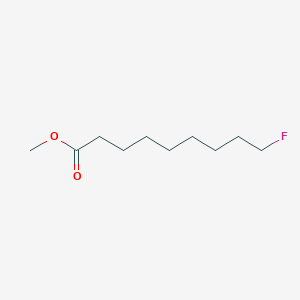
![3-[3-(Dimethylamino)phenyl]-2-ethyl-6-methylthieno[2,3-b]pyridin-4-amine](/img/structure/B8548506.png)
![(S)-2-benzylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B8548511.png)
![Tert-butyl 2-[4-[3-[(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)amino]-2-methyl-3-oxopropyl]anilino]acetate](/img/structure/B8548513.png)

